molecular formula C10H19NO5 B1379488 (3R)-3-(tert-butoxy)pyrrolidine, oxalic acid CAS No. 1807938-47-1

(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

Cat. No. B1379488
CAS RN: 1807938-47-1
M. Wt: 233.26 g/mol
InChI Key: FPMXVLLXTWMPDA-OGFXRTJISA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is determined by its molecular formula, C13H21NO5. This indicates that the compound contains thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The exact arrangement of these atoms in the molecule would be determined by various factors including the type of chemical bonds and the spatial configuration of the atoms .


Physical And Chemical Properties Analysis

“(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is a powder with a molecular weight of 233.26 . The compound’s InChI key, a unique identifier for chemical substances, is also provided .

Scientific Research Applications

Comprehensive Analysis of “(3R)-3-(tert-butoxy)pyrrolidine, Oxalic Acid”

Synthesis of Bioactive Molecules: The compound is utilized in the synthesis of bioactive molecules, particularly as an intermediate in the production of complex organic structures. Its steric properties facilitate the formation of specific chiral centers, essential for the activity of many pharmaceuticals .

Chiral Resolution Agents: “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” serves as a chiral resolution agent. It helps in separating enantiomers of racemic mixtures, which is crucial in the pharmaceutical industry where the biological activity of drugs can be enantioselective .

Catalyst in Organic Transformations: The tert-butoxy group’s unique reactivity pattern is exploited in various chemical transformations. It acts as a catalyst, particularly in reactions requiring steric hindrance to direct the formation of desired products .

Research in Material Science: This compound finds applications in material science, especially in the development of novel polymers with specific optical properties. The tert-butoxy group can impart necessary modifications to the polymer backbone .

Biological Studies: In biological studies, the compound is used to investigate the biosynthetic and biodegradation pathways of tert-butoxy-related structures. This research can lead to the development of new biocatalytic processes .

Non-Directed Catalytic Hydroxylation: It is employed in non-directed catalytic hydroxylation of sterically congested primary C−H bonds. This application is significant in late-stage functionalization of molecules, particularly in the pharmaceutical sector .

Steric Congestion and Conformational Rigidity: “(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid” is used to introduce steric congestion and conformational rigidity in organic and organometallic molecules. This is vital for the stability and reactivity of certain compounds .

Strategic Synthetic Planning: The compound is harnessed as a functional group in strategic synthetic planning for complex molecular architectures. It allows for site-selective and product chemoselective hydroxylation, enhancing the synthesis of densely functionalized molecules .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXVLLXTWMPDA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid
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(3R)-3-(tert-butoxy)pyrrolidine, oxalic acid

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